1-(propylsulfonyl)-4-(4-pyridinylmethyl)piperazine oxalate
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Overview
Description
1-(propylsulfonyl)-4-(4-pyridinylmethyl)piperazine oxalate is a useful research compound. Its molecular formula is C15H23N3O6S and its molecular weight is 373.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.13075664 g/mol and the complexity rating of the compound is 424. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Drug Metabolism and Enzyme Kinetics
Compounds with piperazine structures have been investigated for their metabolic pathways involving cytochrome P450 enzymes. For example, studies on Lu AA21004, a novel antidepressant, revealed insights into its oxidative metabolism, identifying the enzymes involved and the metabolites produced, which is crucial for understanding drug safety and efficacy (Hvenegaard et al., 2012).
Antibacterial Activity
Research on oxazolo[5,4-b]pyridin-2(1H)-one derivatives demonstrated significant analgesic activity and highlighted the importance of structural modifications to enhance safety and efficacy, which can be relevant for developing new antibacterial agents (Viaud et al., 1995).
Receptor Antagonism
Piperazine derivatives have been explored for their potential as adenosine A2B receptor antagonists, offering insights into the design of compounds with high selectivity and affinity, which is useful for therapeutic applications targeting various receptors (Borrmann et al., 2009).
Polymer Synthesis
The synthesis of hyperbranched polymers using A2 and BB‘2 type monomers, including piperazine derivatives, underscores the versatility of these compounds in creating materials with potential applications in drug delivery, coatings, and more (Yan & Gao, 2000).
HIV-1 Reverse Transcriptase Inhibition
Piperazine compounds have been synthesized and evaluated for their ability to inhibit HIV-1 reverse transcriptase, showcasing their potential as lead compounds for antiretroviral therapy development (Romero et al., 1994).
Supramolecular Chemistry
The study of sulfadiazine and pyridines forming co-crystals and salts via crystal engineering reveals the potential of piperazine compounds in designing materials with customizable properties for pharmaceutical and materials science applications (Elacqua et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
oxalic acid;1-propylsulfonyl-4-(pyridin-4-ylmethyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2S.C2H2O4/c1-2-11-19(17,18)16-9-7-15(8-10-16)12-13-3-5-14-6-4-13;3-1(4)2(5)6/h3-6H,2,7-12H2,1H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNPZYSASDGTNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)CC2=CC=NC=C2.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.